

An Overview of the Imidazolidin-2-one Scaffold and its Biological Significance

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Compound of Interest

Compound Name: 1-(3-Aminopropyl)imidazolidin-2-one

Cat. No.: B1497663

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A comprehensive search for the mechanism of action, specific signaling pathways, and quantitative biological data for **1-(3-Aminopropyl)imidazolidin-2-one** did not yield specific results for this particular molecule. The available scientific literature focuses on the broader class of imidazolidin-2-one derivatives, highlighting their diverse and significant roles in medicinal chemistry. This guide, therefore, provides an in-depth overview of the known biological activities and mechanisms associated with the imidazolidin-2-one scaffold, which may inform future research into specific derivatives such as **1-(3-Aminopropyl)imidazolidin-2-one**.

The imidazolidin-2-one core is a versatile heterocyclic structure found in a variety of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antiviral, antimicrobial, anticancer, and receptor-modulating agents.

General Biological Activities of Imidazolidin-2-one Derivatives

The imidazolidin-2-one scaffold serves as a key pharmacophore in numerous compounds with diverse biological activities. These activities are often attributed to the specific substitutions on the imidazolidin-2-one ring, which influence the molecule's affinity and interaction with biological targets.

Antiviral and Antimicrobial Activity: Imidazolidin-2-one derivatives have shown potent antiviral activity against a range of viruses, including HIV, dengue, hepatitis C, and enteroviruses.^[1] For instance, certain derivatives have been developed as CCR5 receptor antagonists, which can block HIV entry into host cells.^[1] Additionally, some bis-cyclic imidazolidin-4-ones have demonstrated efficacy against multidrug-resistant bacteria, and other derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.^[1]

Anticancer Activity: The anticancer potential of imidazolidinone derivatives is an active area of research. Studies have reported anti-liver and breast cancer activity, as well as cytotoxic effects against HepG2 cells for certain 2-thioxo-4-imidazolidinone compounds.^[1] The general class of imidazolidinones has been reviewed for its potential as anticancer agents, focusing on their synthesis and structure-activity relationships.^[1]

Receptor Modulation: Derivatives of the related compound imidazoline have been shown to bind to α 1- and α 2-adrenergic receptors, as well as imidazoline I1 and I2 receptors.^[4] For example, 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone exhibits significant affinity for both α 2-adrenergic and imidazoline I1 receptors.^[4] This suggests that imidazolidin-2-one derivatives could also be designed to target specific receptor systems.

Synthesis of Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-ones is well-documented, with numerous methods developed for their construction. A common approach involves the cyclization of 1,2-diamines with phosgene or phosgene equivalents like carbonyldiimidazole (CDI).^{[1][5]} Other innovative methods include palladium-catalyzed carboamination of N-allylureas and cycloaddition reactions.^{[5][6]} These synthetic strategies allow for the creation of a diverse library of substituted imidazolidin-2-ones for biological screening.

Potential Mechanisms of Action and Signaling Pathways

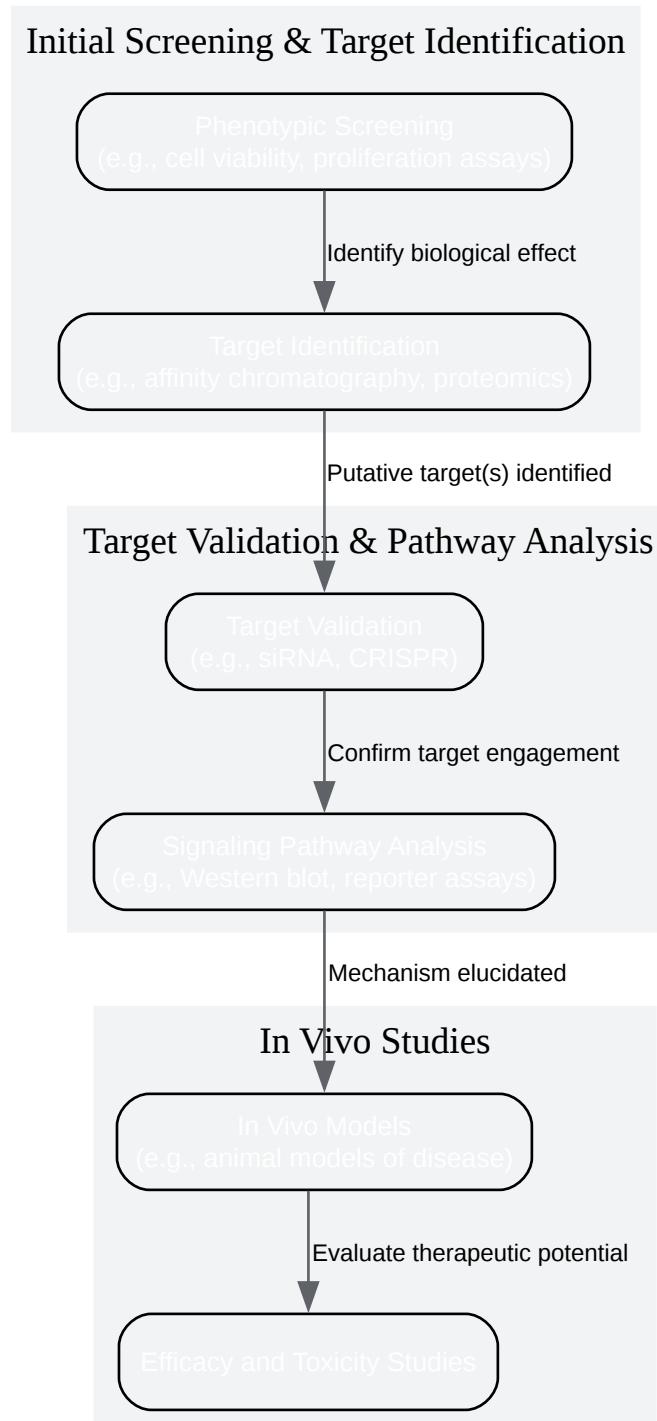
While no specific mechanism of action is documented for **1-(3-Aminopropyl)imidazolidin-2-one**, the broader class of biologically active small molecules often exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Based on the activities of other imidazolidinone derivatives, potential (but speculative) mechanisms could involve the modulation of pathways such as:

- Receptor Tyrosine Kinase (RTK) Pathways: Many anticancer drugs target RTKs like EGFR, which are crucial for cell growth and proliferation.
- PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell survival, growth, and metabolism, and its dysregulation is common in cancer.[\[7\]](#)[\[8\]](#)
- MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[\[7\]](#)
- JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often implicated in inflammatory diseases and cancers.[\[8\]](#)[\[9\]](#)

To determine the actual mechanism of action for **1-(3-Aminopropyl)imidazolidin-2-one**, a series of experiments would be required. The following section outlines a hypothetical experimental workflow.

Hypothetical Experimental Workflow for Elucidating the Mechanism of Action

Given the lack of specific data, the following represents a potential experimental workflow to investigate the mechanism of action of **1-(3-Aminopropyl)imidazolidin-2-one**.

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Caption: A hypothetical workflow for determining the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments

1. Cell Viability and Proliferation Assays:

- Protocol: Cancer cell lines (e.g., from NCI-60 panel) would be seeded in 96-well plates and treated with varying concentrations of **1-(3-Aminopropyl)imidazolidin-2-one**. After a set incubation period (e.g., 72 hours), cell viability would be assessed using assays like MTT or CellTiter-Glo. Proliferation could be measured using BrdU incorporation or Ki-67 staining.
- Data Presentation: The results would be presented as dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

2. Target Identification using Affinity Chromatography:

- Protocol: **1-(3-Aminopropyl)imidazolidin-2-one** would be immobilized on a solid support (e.g., sepharose beads). A lysate from responsive cells would be passed over the column. Proteins that bind to the compound would be eluted and identified using mass spectrometry.

3. Western Blot Analysis for Signaling Pathway Modulation:

- Protocol: Cells would be treated with the compound for various time points. Cell lysates would be collected, and proteins separated by SDS-PAGE. Specific antibodies would be used to probe for the phosphorylation status and total levels of key proteins in relevant signaling pathways (e.g., p-AKT, AKT, p-ERK, ERK).

Due to the absence of specific experimental data for **1-(3-Aminopropyl)imidazolidin-2-one** in the current literature, quantitative data tables cannot be provided. The information presented here is based on the broader family of imidazolidin-2-one compounds and serves as a foundational guide for future research into this specific molecule.

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